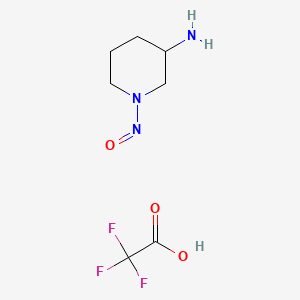
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid: is a chemical compound with the molecular formula C₅H₁₁N₃O·C₂HF₃O₂ and a molecular weight of 243.18 g/mol It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a nitroso group (N=O) and an amino group (NH₂) attached to the piperidine ring
Métodos De Preparación
The synthesis of N-Nitroso-3-aminopiperidine Trifluoroacetic Acid typically involves the nitrosation of 3-aminopiperidine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid, such as hydrochloric acid (HCl), to facilitate the formation of the nitroso group. The resulting N-Nitroso-3-aminopiperidine is then reacted with trifluoroacetic acid (TFA) to yield the final product .
Análisis De Reacciones Químicas
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄).
Aplicaciones Científicas De Investigación
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its effects on cellular processes and its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Nitroso-3-aminopiperidine Trifluoroacetic Acid involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The compound’s molecular targets include enzymes involved in DNA repair and cell cycle regulation. These interactions can result in mutagenesis, apoptosis, and other cellular responses .
Comparación Con Compuestos Similares
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid can be compared with other nitrosamine compounds, such as:
N-Nitrosopiperidine: Similar in structure but lacks the amino group.
N-Nitrosodiethylamine: Contains two ethyl groups instead of the piperidine ring.
N-Nitrosomorpholine: Contains a morpholine ring instead of the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12F3N3O3 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7) |
Clave InChI |
ZEYWJVSGERLXLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



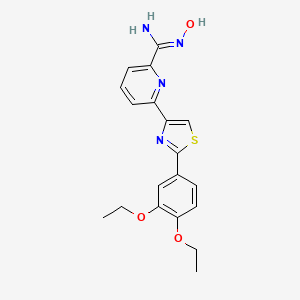

![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)


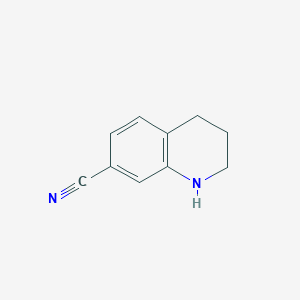
![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)

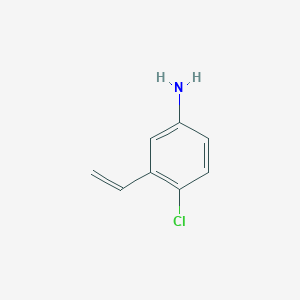

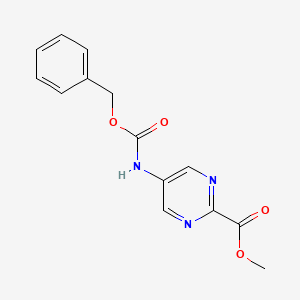
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)

